2-Di(propan-2-yl)phosphorylacetic acid
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Overview
Description
2-Di(propan-2-yl)phosphorylacetic acid is an organophosphorus compound characterized by the presence of a phosphoryl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Di(propan-2-yl)phosphorylacetic acid typically involves the reaction of di(propan-2-yl)phosphine oxide with a suitable acetic acid derivative. One common method is the reaction of di(propan-2-yl)phosphine oxide with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Di(propan-2-yl)phosphorylacetic acid can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the acetic acid moiety under basic conditions.
Major Products Formed
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of esters or amides depending on the nucleophile used.
Scientific Research Applications
2-Di(propan-2-yl)phosphorylacetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Di(propan-2-yl)phosphorylacetic acid involves its interaction with molecular targets through its phosphoryl and acetic acid functional groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Di(propan-2-yl)phosphine oxide: A precursor in the synthesis of 2-Di(propan-2-yl)phosphorylacetic acid.
Phosphorylacetic acid: Lacks the di(propan-2-yl) groups, leading to different chemical properties.
Phosphine derivatives: Compounds with similar phosphorus-containing functional groups.
Properties
IUPAC Name |
2-di(propan-2-yl)phosphorylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O3P/c1-6(2)12(11,7(3)4)5-8(9)10/h6-7H,5H2,1-4H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYUCCGFSIVWIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(=O)(CC(=O)O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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